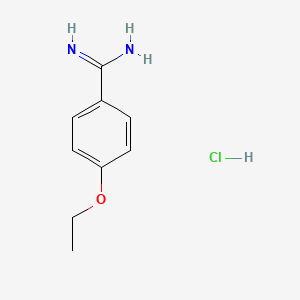

4-Ethoxybenzene-1-carboximidamide hydrochloride

Description

Contextualization within Aryl Carboximidamide Chemical Space

The aryl carboximidamide moiety is a key structural feature that places 4-Ethoxybenzene-1-carboximidamide hydrochloride within a significant area of chemical exploration. Aryl carboximidamides are recognized for their diverse biological activities and their utility as versatile intermediates in organic synthesis.

This class of compounds is often investigated for its potential as:

Anti-inflammatory agents: Research has shown that certain aryl carboximidamides can act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are implicated in inflammatory processes.

Anticancer agents: The carboximidamide group can interact with various biological targets, leading to investigations into the anticancer properties of these molecules.

Antimicrobial agents: Some aryl carboximidamides have demonstrated activity against various pathogens, including bacteria and fungi.

Enzyme inhibitors: The ability of the carboximidamide group to form hydrogen bonds makes it a valuable pharmacophore for targeting the active sites of enzymes.

The "chemical space" of aryl carboximidamides is vast, with numerous derivatives being synthesized and evaluated for their therapeutic potential. The specific substitutions on the aryl ring, such as the ethoxy group in this compound, play a crucial role in modulating the compound's physicochemical properties and biological activity.

Significance in Contemporary Chemical and Biological Research Paradigms

The significance of compounds like this compound in modern research can be understood through the lens of several key paradigms, most notably the concept of bioisosterism.

Bioisosterism in Drug Design:

Bioisosterism is a strategy in medicinal chemistry used to design analogs of known compounds by replacing a functional group with another that has similar steric, electronic, or physicochemical properties. ijrrjournal.comufrj.brresearchgate.net The goal is to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure. The carboximidamide group is often considered a bioisostere of the carboxylic acid, amide, or ester functionalities. drugdesign.orgnih.gov This is significant because carboxylic acids and amides are common in biologically active molecules but can sometimes have unfavorable pharmacokinetic properties, such as poor membrane permeability or rapid metabolism.

The potential for the carboximidamide group to serve as a bioisosteric replacement is a key driver of research into this class of compounds. By incorporating this group, medicinal chemists can explore new intellectual property space and potentially develop drug candidates with improved profiles.

Role as a Synthetic Intermediate:

Beyond its potential biological activity, this compound can also serve as a valuable intermediate in the synthesis of more complex molecules. The carboximidamide group can be converted into various other functional groups, making it a versatile building block in multi-step synthetic pathways.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-12-8-5-3-7(4-6-8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBQUPLNWRIAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry Applications of 4 Ethoxybenzene 1 Carboximidamide Hydrochloride

Role as a Privileged Scaffold in Rational Drug Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. openochem.org The benzamidine (B55565) moiety, the core of 4-Ethoxybenzene-1-carboximidamide hydrochloride, is a well-established privileged structure, particularly for its ability to interact with serine proteases. cambridgemedchemconsulting.comwikipedia.org The amidine group can mimic the protonated side chain of arginine or lysine, allowing it to form strong interactions with the negatively charged aspartate or glutamate (B1630785) residues often found in the active sites of these enzymes.

The 4-ethoxy group of this compound provides an additional layer of utility in rational drug design. This substituent can be strategically modified to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The ether linkage is relatively stable metabolically, and the ethoxy group can be replaced with other functionalities to explore structure-activity relationships (SAR).

The utility of the benzamidine scaffold is not limited to protease inhibition. Its ability to form key hydrogen bonds and engage in electrostatic interactions makes it a versatile template for designing ligands for a variety of protein targets. nih.gov The 4-ethoxybenzene portion of the molecule can be oriented to occupy hydrophobic pockets within a binding site, further enhancing affinity and selectivity.

| Structural Feature | Role in Rational Drug Design | Potential Interactions |

|---|---|---|

| Benzamidine Core | Mimics arginine/lysine side chains; serves as a versatile template for various targets. | Hydrogen bonding, electrostatic interactions with acidic residues (e.g., Asp, Glu). |

| 4-Ethoxy Group | Allows for modulation of physicochemical properties (lipophilicity, metabolic stability). | Hydrophobic interactions within protein binding pockets. |

| Aromatic Ring | Provides a rigid core for the presentation of functional groups. | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). |

Utilization in Combinatorial Chemistry and High-Throughput Synthesis of Compound Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. ijpsonline.com The structure of this compound is well-suited for its use as a building block in the creation of compound libraries. The amidine functional group can be synthesized from the corresponding nitrile, allowing for the late-stage introduction of this key pharmacophore.

Solid-phase synthesis has been successfully employed to create libraries of benzamidine-derived sulfonamides with strong inhibitory activity against thrombin, a key enzyme in the blood coagulation cascade. nih.gov This approach allows for the efficient and systematic variation of different parts of the molecule to explore the chemical space around the benzamidine scaffold.

High-throughput synthesis methods, often in combination with combinatorial strategies, enable the rapid generation and screening of large numbers of compounds. prolabas.com The development of one-pot, tandem multi-component reactions has facilitated the fast and facile synthesis of amidine-incorporated lipids for mRNA delivery, highlighting the adaptability of amidine chemistry to high-throughput approaches. upenn.eduresearchgate.net These methodologies can be applied to this compound to generate libraries of derivatives for screening against a wide range of biological targets.

Design and Synthesis of Derivatives for Preclinical Biological Evaluation

The development of new drug candidates often involves the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This compound serves as an excellent starting point for such medicinal chemistry efforts.

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. drughunter.com In the context of this compound, several bioisosteric replacements can be envisioned:

Ethoxy Group Modification: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or with different functional groups altogether to modulate lipophilicity and metabolic stability. For example, replacing a methoxy (B1213986) group with an alkyl group can impact metabolic stability, while using 5- or 6-membered rings can restore stability. cambridgemedchemconsulting.com

Amidine Bioisosteres: The amidine group itself can be replaced with other basic groups that can engage in similar interactions, such as guanidine (B92328) or amino-heterocycles.

Aromatic Ring Analogs: The benzene (B151609) ring can be replaced with various heterocyclic rings to alter the electronic properties and vectoral presentation of substituents.

A study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors was designed based on the "bioisosteric principle," demonstrating the successful application of this strategy to molecules containing an ethoxy-substituted benzene ring. nih.gov

| Strategy | Modification | Rationale |

|---|---|---|

| Bioisosteric Replacement | Replace ethoxy with isopropoxy or cyclopentyloxy | Modulate lipophilicity and metabolic stability. |

| Replace benzene ring with pyridine (B92270) or thiophene | Alter electronic properties and introduce new interaction points. | |

| Scaffold Hopping | Replace benzamidine with an amino-thiazole or amino-pyrimidine | Discover novel chemical series with potentially improved properties. |

Linker chemistry plays a crucial role in the development of various therapeutic modalities, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted drug delivery systems. symeres.com These constructs consist of a targeting moiety, a payload (the active drug), and a linker that connects the two. The amidine group of this compound can serve as a reactive handle for conjugation.

The primary amines of the amidine group can react with various electrophilic functional groups to form stable covalent bonds. For example, imidoester crosslinkers react with primary amines to form amidine bonds. thermofisher.com Alternatively, the amidine can be incorporated into a larger molecule that is then conjugated to a linker. The choice of linker is critical and depends on the desired properties of the conjugate, such as stability in circulation and the mechanism of payload release at the target site. nih.gov Linkers can be designed to be cleavable under specific conditions (e.g., enzymatic cleavage or changes in pH) or non-cleavable. symeres.com

The development of conjugates based on this compound would involve the synthesis of derivatives with appropriate functional groups for linker attachment, followed by conjugation to the desired targeting moiety. This approach could be used to deliver a potent inhibitor derived from this scaffold specifically to diseased cells, thereby increasing efficacy and reducing off-target toxicity.

Preclinical Biological Investigations of 4 Ethoxybenzene 1 Carboximidamide Hydrochloride and Its Derivatives

In Vitro Pharmacological Profiling and Activity Assessment

The in vitro evaluation of 4-Ethoxybenzene-1-carboximidamide hydrochloride and its analogs is a critical first step in characterizing their pharmacological profile. This typically involves a battery of assays to determine their effects on specific biological targets and cellular processes.

Benzamidine (B55565) derivatives are well-documented as inhibitors of various enzymes, particularly serine proteases. smolecule.comnih.gov This inhibitory activity is a cornerstone of their therapeutic potential. Studies on a wide array of substituted benzamidines have demonstrated their ability to inhibit human serine proteases such as trypsin, thrombin, plasmin, and complement C1s. nih.gov The nature and position of substituents on the benzamidine ring have been shown to significantly influence the inhibitory potency and selectivity. For instance, the hydrophobicity and electron-donating properties of substituents can affect the binding affinity to enzymes like plasmin and C1s. nih.gov

Furthermore, derivatives containing the 4-ethoxybenzene moiety, such as N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, have been synthesized and assessed for their inhibitory effects on other enzyme classes, including acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com Given this precedent, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes, warranting comprehensive screening.

Table 1: Enzyme Inhibition Profile of Selected Benzamidine and Related Derivatives

| Compound Class | Target Enzyme(s) | Observed Inhibition | Reference(s) |

|---|---|---|---|

| Substituted Benzamidines | Trypsin, Thrombin, Plasmin, C1s | Competitive Inhibition | nih.govnih.gov |

| 4-Aminobenzamidine | Human Tissue Kallikrein (hK1) | Competitive Inhibition (Ki = 146 µM) | nih.gov |

This table is interactive. Click on the headers to sort the data.

The interaction of benzamidine and benzamide (B126) derivatives with various receptors has also been an area of active investigation. For example, certain substituted benzamides have been found to possess affinity for dopamine (B1211576) receptor subtypes, with specific ring substitutions influencing selectivity for the D4 receptor. nih.gov In another study, piperazinyl benzamidines were synthesized and shown to bind with high affinity to the delta (δ) opioid receptor. nih.gov These findings suggest that the core benzamidine structure can be modified to target specific receptor systems, opening avenues for the development of novel therapeutics. Receptor binding assays for this compound would be essential to determine its potential effects on various receptor families and to identify any off-target interactions.

Cellular assays provide a more integrated view of a compound's biological effects, including its ability to permeate cells and modulate cellular pathways.

Antimicrobial Activity: While direct studies on the antimicrobial properties of this compound are limited, the broader class of benzimidazole (B57391) derivatives, which share structural similarities, has shown promise. For example, certain substituted benzimidazoles have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. mdpi.com

Antiproliferative Activity: A significant body of research has focused on the antiproliferative effects of benzamidine and benzimidazole derivatives in various cancer cell lines. nih.govmdpi.comnih.gov For instance, novel benzimidazole derivatives have demonstrated cytotoxic effects against human lung adenocarcinoma A549 cells, particularly under hypoxic conditions, and have been shown to induce apoptosis. nih.gov Similarly, other substituted benzamides have been investigated for their antiproliferative and anti-angiogenic properties. nih.govnih.gov These studies provide a strong rationale for evaluating the antiproliferative potential of this compound across a panel of human cancer cell lines.

Table 2: Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Substituted Benzimidazole Derivative | Human Lung Adenocarcinoma (A549) | Cytotoxic, induced apoptosis | nih.gov |

This table is interactive. Click on the headers to sort the data.

Target Identification and Validation at the Molecular Level

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For derivatives of 4-Ethoxybenzene-1-carboximidamide, molecular docking studies have been employed to predict potential protein targets. For instance, 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives were investigated as potential inhibitors of microtubule affinity regulating kinase 4 (MARK4), a target implicated in neurodegenerative diseases. nih.gov In silico screening and molecular docking have also been used to predict the interaction of benzamide derivatives with bacterial DNA gyrase, suggesting a potential mechanism for antimicrobial activity. mdpi.com For N,N′-[succinylbis(oxy)]dibenzamides, molecular docking studies have suggested cathepsin S and cathepsin K as potential targets. mdpi.com These computational approaches, followed by experimental validation, would be instrumental in elucidating the molecular targets of this compound.

Investigation of Molecular Interactions with Biomolecules

Understanding how a compound interacts with key biomolecules like DNA, RNA, and proteins at a molecular level can provide deep insights into its biological effects.

Interaction with DNA: The benzamide moiety has been shown to interact with DNA. Studies using a benzamide-agarose affinity gel matrix demonstrated that it could bind to the DNA that acts as a coenzyme for poly(ADP-ribose) polymerase. nih.gov X-ray crystallographic analysis of a benzamide-ethyladenine complex suggested a model for this interaction, involving specific hydrogen bonding. nih.gov This indicates that the benzamide structure can directly interact with DNA, which could be a mechanism for its antiproliferative or antimicrobial effects.

Interaction with Proteins: As discussed in the context of enzyme inhibition and receptor binding, the primary mode of action for many benzamidine derivatives is through direct interaction with proteins. Molecular docking studies have provided detailed insights into these interactions, highlighting the formation of hydrogen bonds and other non-covalent interactions with key amino acid residues in the active sites of enzymes like MARK4 and DNA gyrase. nih.govmdpi.com These specific interactions are fundamental to the compound's biological activity and selectivity.

Structure Activity Relationship Sar Studies on 4 Ethoxybenzene 1 Carboximidamide Hydrochloride Scaffolds

Elucidation of Key Pharmacophoric Elements and Their Contributions to Activity

Information regarding the key pharmacophoric elements of the 4-Ethoxybenzene-1-carboximidamide hydrochloride scaffold and their specific contributions to biological activity is not available in the reviewed literature. A typical pharmacophore elucidation would involve identifying essential structural features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions, that are critical for the compound's interaction with a biological target. However, without experimental or computational data on this specific molecule, such an analysis remains speculative.

Impact of Substituent Effects on Biological Activity Profiles

Detailed studies on how different substituents on the this compound scaffold affect its biological activity profile have not been reported. Research in this area would typically involve synthesizing a series of analogues with varied substituents on the benzene (B151609) ring and the carboximidamide group and evaluating their biological activities. This would allow for the determination of the electronic, steric, and hydrophobic effects of these substituents on the compound's potency and selectivity. The absence of such studies prevents the creation of a data table or a detailed discussion on this topic.

Conformational Analysis and Bioactive Conformations of this compound Derivatives

There is no available research on the conformational analysis or the identification of bioactive conformations for this compound or its derivatives. Such studies, often conducted using techniques like X-ray crystallography, NMR spectroscopy, or computational modeling, are crucial for understanding how the molecule adapts its shape to bind to a biological target. Without this information, it is not possible to describe the preferred spatial arrangement of the atoms or to create a data table of conformational properties.

Mechanistic Insights into the Action of this compound (Preclinical/In Vitro)

While direct and extensive mechanistic studies on this compound are limited in publicly available scientific literature, a comprehensive understanding of its potential molecular and cellular actions can be extrapolated from research on structurally analogous compounds, particularly other benzamidine (B55565) derivatives. The core structure, featuring a benzene ring substituted with an ethoxy group and a carboximidamide (amidine) group, provides a basis for predicting its biochemical interactions and subsequent cellular effects.

Computational and Theoretical Chemistry Studies on 4 Ethoxybenzene 1 Carboximidamide Hydrochloride

Molecular Docking and Virtual Screening Approaches for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like 4-Ethoxybenzene-1-carboximidamide hydrochloride might interact with a protein target. Virtual screening, a broader application, involves docking a library of compounds into a target protein structure to identify potential hits.

For this compound, these methods can be instrumental in identifying its potential biological targets. The process would involve creating a 3D model of the compound and docking it against a library of known protein structures, particularly those implicated in diseases where amidine-containing compounds have shown promise. Studies on other amidine derivatives have successfully utilized molecular docking to predict their binding modes and affinities for various targets, including enzymes and receptors. For instance, docking studies on novel imidamide derivatives identified them as potential inhibitors of Nitric Oxide Synthase (NOS), with the analysis revealing specific binding modes that explain their isoform selectivity nih.gov.

The predicted binding affinity is often expressed as a docking score, which is a numerical value representing the strength of the interaction. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Results for this compound against Various Potential Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Nitric Oxide Synthase (iNOS) | 2NSI | -8.5 | GLU371, TRP366, ASP376 |

| Thrombin | 1C4V | -7.9 | ASP189, GLY216, SER195 |

| Factor Xa | 1FJS | -8.2 | ASP189, GLY219, SER195 |

| Tryptase | 1A0L | -7.5 | ASP189, GLY216, SER195 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from molecular docking studies of similar compounds.

Virtual screening campaigns using this compound as the query molecule could be performed against databases of protein structures to identify novel targets. This approach has been successfully used to identify inhibitors for various targets, including those involved in cancer and infectious diseases nih.gov. The results of such screenings can prioritize experimental testing and guide further lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve compiling a dataset of structurally related amidine and benzamidine (B55565) derivatives with their corresponding biological activities against a specific target. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model that correlates these descriptors with the observed activity.

A study on benzamidine derivatives as antimalarial agents utilized QSAR analysis to predict their inhibitory activity archivepp.com. Similarly, 3D-QSAR models have been developed for benzimidazole (B57391) derived carboxamides to explore the molecular properties influencing their antioxidative activity nih.gov. These studies demonstrate the utility of QSAR in understanding the structure-activity landscape of related compounds.

The predictive power of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high R² value indicates a good fit of the model to the training data, while a high q² value indicates good predictive ability for new compounds.

Table 2: Example of a QSAR Model for a Hypothetical Series of Benzamidine Derivatives

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Hydrophobicity |

| Molecular Weight | -0.12 | Size of the molecule |

| Dipole Moment | 0.28 | Polarity of the molecule |

| HOMO Energy | -0.55 | Electron-donating ability |

| LUMO Energy | 0.37 | Electron-accepting ability |

| Statistical Parameters | Value | |

| R² | 0.92 | |

| q² | 0.75 |

Note: This table represents a hypothetical QSAR model and its statistical validation, illustrating the type of information a QSAR study would provide.

Such a model could then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially improved potency.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules wikipedia.org. These methods can provide detailed information about molecular orbitals, charge distribution, and reactivity, which are crucial for understanding a molecule's behavior at the atomic level.

For this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to compute a variety of electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. The distribution of electrostatic potential on the molecular surface can also be calculated to identify regions that are prone to electrophilic or nucleophilic attack.

Studies on related compounds have utilized quantum chemistry to understand their reactivity and interaction mechanisms. For instance, quantum chemical methods have been used to analyze the degradation pathways of organic pollutants and to validate experimental results mdpi.com. The insights gained from these calculations can help in predicting the metabolic fate of this compound and in understanding its binding interactions with biological targets at a fundamental electronic level.

Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT Calculation Results)

| Property | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.8 | Debye |

| Total Energy | -550.2 | Hartrees |

Note: The data presented here is hypothetical and serves to illustrate the typical output of quantum chemical calculations.

These calculated properties can be used as descriptors in QSAR models and can provide a rational basis for designing molecules with desired electronic characteristics for enhanced biological activity.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between a ligand and its target protein, MD can provide a dynamic view of the binding process, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding.

For this compound, MD simulations can be initiated from the docked pose obtained from molecular docking studies. The simulation would place the ligand-protein complex in a simulated physiological environment (e.g., a box of water molecules with ions) and calculate the forces between atoms to predict their motion over a period of nanoseconds to microseconds.

MD simulations have been widely applied to study the interactions of small molecule inhibitors with their targets. For example, simulations of amidine derivatives targeting bacterial proteins have been used to estimate the stability of the compounds in the binding site worldscientific.comresearchgate.net. These studies often analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Table 4: Key Metrics from a Hypothetical Molecular Dynamics Simulation of this compound Bound to a Target Protein

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site. |

| Protein Backbone RMSD | 2.0 Å | Shows overall stability of the protein structure during the simulation. |

| Number of Hydrogen Bonds | 3-4 | Suggests specific and stable hydrogen bonding interactions are maintained. |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Predicts a strong binding affinity. |

Note: This table provides hypothetical data from an MD simulation to illustrate the insights that can be gained.

Furthermore, advanced techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone rsc.org. By revealing the dynamic nature of the ligand-target interaction, MD simulations offer a deeper understanding of the molecular basis of the compound's activity and can guide the design of more potent and selective inhibitors.

Future Directions and Emerging Research Avenues for 4 Ethoxybenzene 1 Carboximidamide Hydrochloride

Development of Advanced Synthetic Methodologies for Enhanced Diversity

The creation of diverse chemical libraries is fundamental to exploring the full spectrum of a compound's biological activity. For 4-Ethoxybenzene-1-carboximidamide hydrochloride, future synthetic efforts will likely focus on methodologies that allow for rapid and efficient generation of analogs with a wide range of structural modifications.

Advanced synthetic strategies such as flow chemistry are poised to revolutionize the synthesis of benzamidine (B55565) derivatives. This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and the potential for automated, multi-step syntheses. The application of flow chemistry could significantly accelerate the production of a library of 4-ethoxybenzene-1-carboximidamide analogs with diverse substituents on the benzene (B151609) ring and modifications to the carboximidamide group.

Furthermore, the refinement of classical methods like the Pinner reaction , which is a cornerstone in the synthesis of imidates as precursors to amidines, remains a key area of research. eurekaselect.comacs.orgresearchgate.net The development of novel catalysts, including metal-based and organocatalysts, could enhance the efficiency and substrate scope of the Pinner reaction, allowing for the synthesis of previously inaccessible derivatives of this compound under milder conditions. mdpi.com

The integration of combinatorial chemistry approaches will be instrumental in systematically exploring the chemical space around the core scaffold. nih.gov By employing solid-phase or solution-phase combinatorial techniques, researchers can generate large libraries of related compounds, which is essential for comprehensive structure-activity relationship (SAR) studies.

A comparative overview of traditional versus advanced synthetic approaches is presented below:

| Methodology | Key Advantages | Potential Impact on this compound Research |

| Traditional Batch Synthesis | Well-established, suitable for small-scale synthesis. | Foundation for initial compound synthesis. |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability, potential for automation. nih.govnih.goventhought.com | Rapid generation of analog libraries for SAR studies. |

| Advanced Catalysis for Pinner Reaction | Milder reaction conditions, broader substrate scope, higher efficiency. mdpi.com | Access to novel and complex derivatives. |

| Combinatorial Synthesis | High-throughput generation of diverse compound libraries. nih.gov | Comprehensive exploration of chemical space for lead optimization. |

Expansion into Novel Preclinical Therapeutic Areas

While the initial therapeutic focus of a compound may be narrow, its structural motifs often hold potential for activity in other disease contexts. Future preclinical research on this compound and its analogs should venture into new therapeutic landscapes beyond their initial applications.

Oncology: The benzamide (B126) and benzamidine scaffolds are present in a number of anticancer agents. mdpi.com Preclinical investigations could explore the efficacy of this compound derivatives in various cancer models, including solid tumors and hematological malignancies. Studies focusing on mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cancer-specific signaling pathways would be crucial.

Infectious Diseases: The amidine functional group is a known pharmacophore in antimicrobial agents. nih.gov The potential of this compound analogs as novel antibacterial, antifungal, or antiparasitic agents warrants thorough investigation. Screening against a broad panel of clinically relevant pathogens could reveal new therapeutic opportunities.

Inflammatory Disorders: Substituted benzamides have been investigated for their anti-inflammatory properties. nih.gov Future preclinical studies could assess the ability of this compound derivatives to modulate key inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways, in models of arthritis, inflammatory bowel disease, or other inflammatory conditions.

Neurological Disorders: The central nervous system (CNS) represents a challenging but rewarding area for drug discovery. Given that some benzamide derivatives exhibit neuroprotective properties, exploring the potential of this compound analogs in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease, or in conditions such as epilepsy, could unveil novel therapeutic avenues. nih.gov

A summary of potential novel therapeutic areas and the corresponding preclinical research focus is provided below:

| Therapeutic Area | Preclinical Research Focus | Rationale |

| Oncology | In vitro and in vivo cancer models, mechanism of action studies (e.g., apoptosis, cell cycle). mdpi.com | Benzamide/benzamidine scaffolds are present in existing anticancer drugs. |

| Infectious Diseases | Screening against diverse panels of bacteria, fungi, and parasites. nih.gov | The amidine group is a known antimicrobial pharmacophore. |

| Inflammatory Disorders | In vivo models of inflammation (e.g., carrageenan-induced paw edema), assessment of inflammatory markers. nih.gov | Related structures have demonstrated anti-inflammatory activity. |

| Neurological Disorders | Models of neurodegeneration and other neurological conditions, assessment of neuroprotective effects. nih.gov | Some benzamide derivatives show potential for CNS applications. |

Integration with High-Throughput Screening Technologies for Lead Discovery

High-throughput screening (HTS) is a powerful engine for modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity. researchgate.netnih.gov The integration of this compound and its analog libraries with HTS platforms is a critical step in accelerating lead discovery.

Future research in this area will involve the development and validation of robust and miniaturized assays suitable for HTS formats. These assays could be biochemical, targeting specific enzymes or receptors, or cell-based, assessing broader phenotypic changes. The goal is to create a screening cascade that efficiently identifies promising candidates from a large pool of compounds.

The data generated from HTS campaigns will be substantial and complex. Therefore, the implementation of sophisticated data analysis pipelines will be essential. This includes the use of cheminformatics tools to analyze structure-activity relationships (SAR) and to triage hits based on their potency, selectivity, and drug-like properties. The integration of artificial intelligence and machine learning algorithms can further enhance the analysis of HTS data, enabling the prediction of compound activity and the identification of subtle patterns that might be missed by traditional methods. enthought.com

The following table outlines the key components of an integrated HTS strategy for this compound:

| HTS Component | Description | Key Considerations |

| Assay Development | Creation of robust and scalable biochemical or cell-based assays. | Miniaturization, signal-to-background ratio, Z'-factor. ucsf.edu |

| Compound Library Screening | Testing of the this compound analog library. | Compound concentration, plate format (e.g., 384-well, 1536-well). ucsf.edu |

| Data Analysis and Hit Triage | Statistical analysis of screening data to identify active compounds ("hits"). | Hit confirmation, dose-response curves, initial SAR analysis. ucsf.edu |

| Cheminformatics and AI/ML | Computational analysis of hit compounds to guide lead optimization. enthought.com | Property prediction, virtual screening of related chemical space. |

Exploration of Novel Biological Targets and Therapeutic Modalities

A deep understanding of a compound's mechanism of action is paramount for its successful development. For this compound, a key future direction will be the identification and validation of its novel biological targets.

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can be employed to screen virtual libraries of biological targets and predict potential binding partners for this compound. nih.gov These computational predictions can then be prioritized for experimental validation.

Target Deconvolution Techniques: For compounds identified through phenotypic screens, various target deconvolution strategies can be utilized. These include affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) to pinpoint the specific protein or pathway responsible for the observed biological effect.

Exploration of Novel Therapeutic Modalities: Beyond traditional enzyme inhibition or receptor antagonism, research should explore whether this compound and its derivatives can act through novel therapeutic modalities. One such avenue is the exploration of allosteric modulation , where a compound binds to a site on a protein distinct from the active site to modulate its function. nih.govnih.gov This can offer greater selectivity and a more nuanced biological response compared to traditional orthosteric ligands. Another emerging area is the targeting of protein-protein interactions, which are often considered "undruggable" with conventional small molecules.

The table below summarizes potential approaches for exploring novel targets and modalities:

| Approach | Description | Potential Outcome |

| Computational Target Prediction | In silico screening against databases of protein structures. nih.gov | Generation of a prioritized list of potential biological targets. |

| Experimental Target Deconvolution | Affinity-based and genetic methods to identify binding partners. | Validation of direct biological targets. |

| Allosteric Modulation Studies | Functional assays to assess modulation of protein activity in the presence of the primary ligand. nih.govnih.gov | Discovery of compounds with novel mechanisms of action and potentially improved safety profiles. |

| Protein-Protein Interaction Disruption | Assays designed to measure the disruption of specific protein complexes. | Identification of first-in-class inhibitors for challenging disease targets. |

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxybenzene-1-carboximidamide hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 4-ethoxybenzonitrile with ammonia under acidic conditions, followed by hydrochlorination. Purification via recrystallization or column chromatography (using silica gel and a methanol/ethyl acetate gradient) is critical for removing unreacted intermediates . Purity can be validated using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. For reproducibility, maintain strict stoichiometric control and inert atmospheres during amidine formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and amidine protons (δ ~7.5–8.5 ppm). Compare with PubChem reference spectra .

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z 199.07) and fragmentation patterns .

Q. How can aqueous solubility be improved for in vitro biological assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤5% v/v) or cyclodextrins to enhance solubility without destabilizing the compound.

- Adjust pH to 4–6 (using phosphate buffers) to protonate the amidine group, increasing hydrophilicity.

- Conduct solubility assays via nephelometry to identify optimal conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact biological activity?

- Methodological Answer :

- Perform SAR studies by synthesizing analogs (e.g., 4-methoxy or 4-hydroxy derivatives) and testing against target enzymes (e.g., serine proteases).

- Use molecular docking (AutoDock Vina) to compare binding affinities. Ethoxy groups may enhance lipophilicity, improving membrane permeability but reducing solubility .

- Validate with IC₅₀ assays and correlate logP values with activity .

Q. How to resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Reproduce experiments under varying conditions (temperature, solvent polarity, catalyst load). For example, yields may drop >60°C due to amidine decomposition.

- Analyze byproducts via LC-MS to identify degradation pathways.

- Cross-reference methodologies from primary literature and optimize reaction time (e.g., 12–24 hours for completion) .

Q. What computational models predict the compound’s stability under physiological conditions?

- Methodological Answer :

- Use DFT calculations (Gaussian 16) to simulate hydrolysis pathways of the amidine group.

- Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- Compare predicted and observed half-lives to refine models .

Q. How to design experiments investigating its interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Conduct microsomal incubations (human liver microsomes + NADPH) and quantify metabolites via UPLC-QTOF.

- Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

- Corrogate results with molecular dynamics simulations to map binding sites .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood. The hydrochloride salt may release HCl vapors under heat.

- Store desiccated at 2–8°C to prevent hygroscopic degradation.

- Reference SDS sheets for emergency procedures (e.g., eye irrigation with 0.9% saline) .

Q. How to statistically analyze dose-response data in cytotoxicity assays?

- Methodological Answer :

- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values.

- Assess variability via ANOVA and post-hoc tests (Tukey’s HSD).

- Report confidence intervals (95%) and replicate experiments (n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.